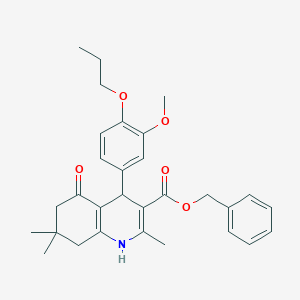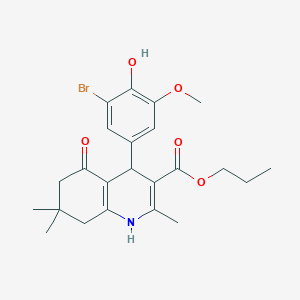![molecular formula C16H19N3O2 B414905 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300377-10-0](/img/structure/B414905.png)
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Descripción general
Descripción
The compound “9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C 4 position is described . These products are generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate in good to excellent yields .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .Chemical Reactions Analysis
The products of the reaction of methyl propiolate with cyclohexene and some allyl and cyclohex-2-enyl silanes and stannanes (H-ene and M-ene adducts, and [2+2] and [3+2] cycloadducts) have been determined, and rationalized in terms of the probable reaction mechanism .Physical And Chemical Properties Analysis
The compound has a boiling point of 714.8°C at 760 mmHg, a flash point of 386.1°C, a density of 1.163g/cm^3, and a refractive index of 1.606 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. They can act as inhibitors of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, certain pyrimidine compounds have been shown to inhibit the CDK enzyme, leading to apoptosis in cancer cells . This makes them valuable as potential chemotherapeutic agents.
Pharmacology: Neuroprotective Agents
In pharmacology, pyrimidine derivatives are being evaluated for their neuroprotective and anti-neuroinflammatory properties. These compounds may offer therapeutic benefits in treating neurodegenerative diseases by protecting neuronal cells from damage and reducing inflammation within the nervous system .
Biochemistry: Enzyme Inhibition
In biochemistry, pyrimidine derivatives can serve as enzyme inhibitors. They have been tested for their ability to inhibit enzymes like aldose reductase and aldehyde reductase, which are involved in the metabolic pathways of glucose and aldehyde metabolism, respectively . Such inhibition can be beneficial in managing conditions like diabetic complications.
Chemical Synthesis: Heterocyclic Building Blocks
Pyrimidine derivatives are valuable heterocyclic building blocks in chemical synthesis. They can be used to construct complex molecules for various applications, including the development of new pharmaceuticals and agrochemicals. Their versatility in chemical reactions makes them indispensable in synthetic organic chemistry .
Materials Science: Organic Semiconductors
In the field of materials science, certain pyrimidine derivatives have properties that make them suitable for use as organic semiconductors. These compounds can be incorporated into electronic devices due to their ability to conduct electricity while maintaining the flexibility and durability of organic materials .
Antimicrobial and Antioxidant Applications
Pyrimidine derivatives also exhibit antimicrobial and antioxidant activities. They can be used to combat a range of microbial pathogens and may also protect against oxidative stress by scavenging free radicals. This dual functionality is particularly useful in the development of new treatments for infectious diseases and in the preservation of biological materials .
Mecanismo De Acción
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Direcciones Futuras
The present study suggests that all the synthesized pyrazolyl pyrimidines, especially 5-Bromo-4-methyl-6-pyrazolylpyrimidine containing 2-(4-methylpiperazin) substituent, can be used to disinfect the environment and treat infectious diseases . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-8-18(9-6-11)15-13(10-20)16(21)19-7-3-4-12(2)14(19)17-15/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYXSVEXVQJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127335 | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
300377-10-0 | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300377-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



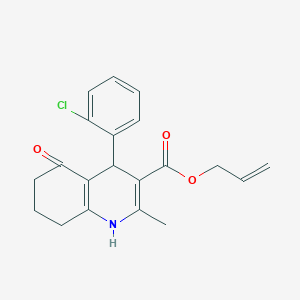
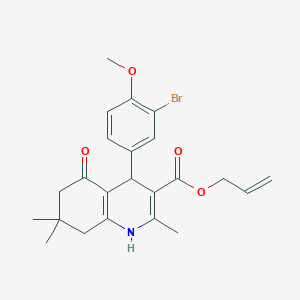
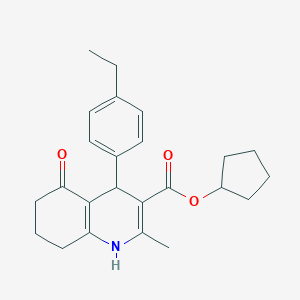

![Cyclohexyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414828.png)

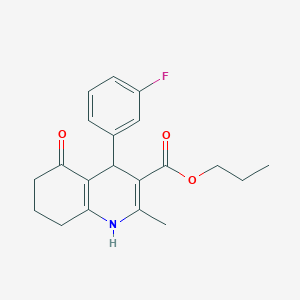
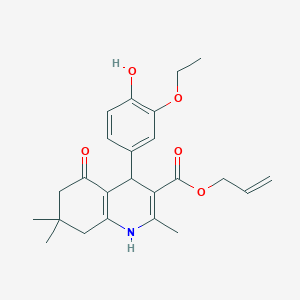
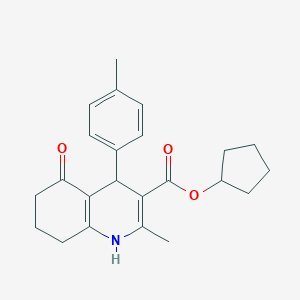
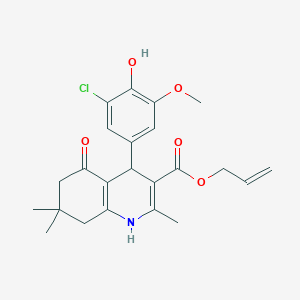
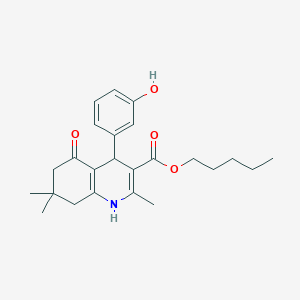
![Benzyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414836.png)
